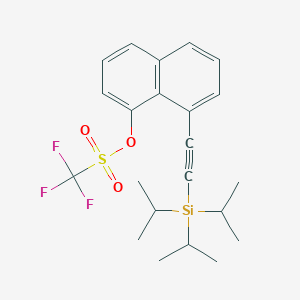
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is an organic compound used primarily as an intermediate in organic synthesis. It is known for its role in various chemical reactions, particularly in the field of organic chemistry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a trifluoromethanesulfonate group.
Vorbereitungsmethoden
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Substitution Reaction: The naphthalene derivative undergoes a substitution reaction with triisopropylsilyl ethynyl chloride in the presence of a base to form the triisopropylsilyl ethynyl naphthalene intermediate.
Trifluoromethanesulfonation: The intermediate is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.
The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Analyse Chemischer Reaktionen
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and in the study of their biological activities.
Catalysis: The compound is used in catalytic reactions to improve the efficiency and selectivity of various chemical processes.
Wirkmechanismus
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The triisopropylsilyl ethynyl group provides steric hindrance, which can influence the selectivity of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate include:
7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound has a similar structure but includes a fluorine and methoxymethoxy group.
3-amino-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound includes an amino group and a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C22H27F3O3SSi |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C22H27F3O3SSi/c1-15(2)30(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(21(18)19)28-29(26,27)22(23,24)25/h7-12,15-17H,1-6H3 |
InChI-Schlüssel |
JXWADDSIWLIGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















